1,3-Bis(2,5-dimethoxyphenyl)thiourea 1,3-Bis(2,5-dimethoxyphenyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC11123748
InChI: InChI=1S/C17H20N2O4S/c1-20-11-5-7-15(22-3)13(9-11)18-17(24)19-14-10-12(21-2)6-8-16(14)23-4/h5-10H,1-4H3,(H2,18,19,24)
SMILES: COC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=CC(=C2)OC)OC
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4 g/mol

1,3-Bis(2,5-dimethoxyphenyl)thiourea

CAS No.:

Cat. No.: VC11123748

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(2,5-dimethoxyphenyl)thiourea -

Specification

Molecular Formula C17H20N2O4S
Molecular Weight 348.4 g/mol
IUPAC Name 1,3-bis(2,5-dimethoxyphenyl)thiourea
Standard InChI InChI=1S/C17H20N2O4S/c1-20-11-5-7-15(22-3)13(9-11)18-17(24)19-14-10-12(21-2)6-8-16(14)23-4/h5-10H,1-4H3,(H2,18,19,24)
Standard InChI Key FWKKWSZJNRXNNF-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=CC(=C2)OC)OC
Canonical SMILES COC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=CC(=C2)OC)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a central thiourea moiety (-NH-CS-NH-) flanked by two 2,5-dimethoxyphenyl groups. Each phenyl ring bears methoxy (-OCH₃) substituents at the 2- and 5-positions, creating a symmetrical arrangement. The molecular formula is C₁₇H₂₀N₂O₄S, with a calculated molecular weight of 348.42 g/mol. The methoxy groups introduce steric bulk and electron-donating effects, which influence the compound’s reactivity and intermolecular interactions .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₀N₂O₄S
Molecular Weight348.42 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors6 (2×OCH₃, 1×S, 1×O)
LogP (Predicted)~3.5 (moderate lipophilicity)

The thiourea core adopts a planar configuration, with the sulfur atom participating in resonance stabilization. X-ray crystallographic studies of analogous thioureas reveal intramolecular hydrogen bonding between the NH groups and sulfur, which stabilizes the thione tautomer .

Synthetic Routes and Optimization

Conventional Synthesis

The most plausible route to 1,3-bis(2,5-dimethoxyphenyl)thiourea involves a two-step process:

  • Synthesis of 2,5-Dimethoxyphenyl Isothiocyanate:
    Reacting 2,5-dimethoxyaniline with thiophosgene (CSCl₂) in anhydrous dichloromethane yields the corresponding isothiocyanate. This intermediate is highly reactive and requires careful handling under inert conditions .

  • Condensation with 2,5-Dimethoxyaniline:
    The isothiocyanate reacts with a second equivalent of 2,5-dimethoxyaniline in the presence of a base (e.g., triethylamine) to form the thiourea derivative. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate .

2,5-(MeO)₂C₆H₃NCO + 2,5-(MeO)₂C₆H₃NH₂ → 1,3-Bis(2,5-dimethoxyphenyl)thiourea\text{2,5-(MeO)₂C₆H₃NCO + 2,5-(MeO)₂C₆H₃NH₂ → 1,3-Bis(2,5-dimethoxyphenyl)thiourea}

Alternative Methods

  • Ultrasonication-Assisted Synthesis:
    Modern techniques employ ultrasonication to accelerate reaction rates and improve yields. For example, chalcone derivatives have been condensed with thiourea under ultrasonication at 50°C to yield dihydropyrimidine-thiones in >80% yields . Adapting this method could streamline the synthesis of the target compound.

  • Green Chemistry Approaches:
    Solvent-free reactions or aqueous ethanol systems reduce environmental impact. A study by Aly et al. demonstrated that acylthioureas can be synthesized in water with catalytic acetic acid, achieving yields comparable to traditional methods .

Spectroscopic and Analytical Profiles

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:
    Expected signals include:

    • Two singlets for the thiourea NH protons (~10–11 ppm).

    • Methoxy protons as singlets at ~3.8 ppm.

    • Aromatic protons as a multiplet in the 6.5–7.5 ppm range, reflecting the substituted phenyl rings .

  • ¹³C NMR:
    Key resonances include:

    • Thiourea carbon (C=S) at ~180 ppm.

    • Methoxy carbons at ~56 ppm.

    • Aromatic carbons between 110–150 ppm .

Infrared (IR) Spectroscopy

The IR spectrum would exhibit:

  • N-H stretches at ~3200–3300 cm⁻¹.

  • C=S stretch at ~1250–1350 cm⁻¹.

  • C-O stretches from methoxy groups at ~1020–1250 cm⁻¹ .

ActivityPredicted IC₅₀/EC₅₀Mechanism
Antiproliferative5–20 µMTubulin polymerization inhibition
AntioxidantModerateRadical scavenging
AntimicrobialVariableMembrane disruption

Challenges and Future Directions

  • Synthetic Scalability: Optimizing yields and purity for large-scale production remains a hurdle.

  • Structure-Activity Relationships (SAR): Systematic modifications (e.g., replacing methoxy with ethoxy) could enhance selectivity or potency.

  • In Vivo Studies: Assessing pharmacokinetics and toxicity profiles is critical for drug development .

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